(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylsulfanyl-benzylidene)-amine
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Overview
Description
The compound (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylsulfanyl-benzylidene)-amine is a complex organic molecule featuring a piperazine ring substituted with a 2-chlorobenzyl group and a benzylidene amine moiety with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylsulfanyl-benzylidene)-amine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Formation of the Benzylidene Amine: The next step involves the condensation of 4-methylsulfanylbenzaldehyde with the piperazine derivative to form the final product.
The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The benzylidene moiety can be reduced to a benzylamine.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in studies to understand its interaction with biological targets.
Medicine
In medicinal chemistry, (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylsulfanyl-benzylidene)-amine could be explored for its potential therapeutic effects. Its structure suggests it might interact with central nervous system receptors, making it a candidate for neurological research.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylsulfanyl-benzylidene)-amine likely involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the benzylidene moiety may enhance binding affinity. The exact pathways would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Chloro-benzyl)-piperazin-1-YL)-(4-methylsulfanyl-benzylidene)-amine: can be compared to other piperazine derivatives such as:
Uniqueness
The presence of the methylsulfanyl group in this compound distinguishes it from other similar compounds, potentially altering its pharmacokinetic and pharmacodynamic properties. This unique substitution may enhance its binding affinity or selectivity for certain biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C19H22ClN3S |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C19H22ClN3S/c1-24-18-8-6-16(7-9-18)14-21-23-12-10-22(11-13-23)15-17-4-2-3-5-19(17)20/h2-9,14H,10-13,15H2,1H3/b21-14+ |
InChI Key |
VSPYOMHNIGPCBZ-KGENOOAVSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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